molecular formula C8H9ClN2O B8005634 3-Chloro-4-methylbenzamidoxime

3-Chloro-4-methylbenzamidoxime

Cat. No.: B8005634
M. Wt: 184.62 g/mol
InChI Key: NHKXIPZPDSEYIQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzamidoxime is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzamidoxime, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylbenzamidoxime typically involves the reaction of 3-chloro-4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the amidoxime group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylbenzamidoxime can undergo various chemical reactions, including:

    Oxidation: The amidoxime group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of 3-chloro-4-methylbenzonitroso or 3-chloro-4-methylbenzonitro compounds.

    Reduction: Formation of 3-chloro-4-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-methylbenzamidoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzamidoxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Chloro-4-methylbenzonitrile: A precursor in the synthesis of 3-Chloro-4-methylbenzamidoxime.

    4-Chloro-3-methylbenzamidoxime: A positional isomer with different chemical properties.

    3-Chloro-4-methylbenzylamine: A reduction product of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKXIPZPDSEYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408041
Record name 3-Chloro-4-methylbenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500024-78-2
Record name 3-Chloro-4-methylbenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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